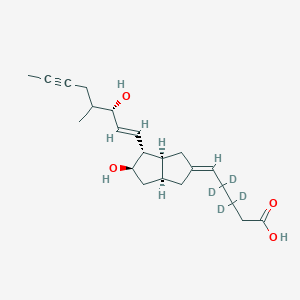
Iloprost-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iloprost-d4 (Major) is a deuterated form of iloprost, a synthetic analogue of prostacyclin. Prostacyclin is a naturally occurring compound in the body that plays a crucial role in inhibiting platelet aggregation and dilating blood vessels. Iloprost-d4 (Major) is primarily used as an internal standard for the quantification of iloprost in various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iloprost-d4 (Major) involves the incorporation of deuterium atoms into the iloprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of iloprost, followed by the selective introduction of deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of iloprost-d4 (Major) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Iloprost-d4 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of iloprost-d4 (Major) can lead to the formation of various oxygenated derivatives, while reduction can yield deuterated alcohols .
Applications De Recherche Scientifique
Iloprost-d4 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify iloprost levels.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in conditions such as pulmonary arterial hypertension and acute respiratory distress syndrome.
Industry: Used in the development and testing of new pharmaceuticals and other chemical products .
Mécanisme D'action
Iloprost-d4 (Major) exerts its effects by mimicking the action of prostacyclin. It binds to specific receptors on the surface of cells, leading to the activation of signaling pathways that result in vasodilation and inhibition of platelet aggregation. The molecular targets include the prostacyclin receptor and other related receptors involved in vascular and platelet function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epoprostenol: Another synthetic analogue of prostacyclin, used for similar therapeutic applications.
Treprostinil: A prostacyclin analogue with a longer half-life, used in the treatment of pulmonary arterial hypertension.
Beraprost: An orally active prostacyclin analogue with similar pharmacological properties .
Uniqueness
Iloprost-d4 (Major) is unique due to its deuterated structure, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement of iloprost levels is critical .
Propriétés
Formule moléculaire |
C22H32O4 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-3,3,4,4-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i5D2,6D2 |
Clé InChI |
HIFJCPQKFCZDDL-GYJNXEMESA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O |
SMILES canonique |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















